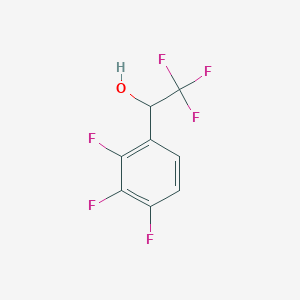
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H4F6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves the reaction of 2,2,2-trifluoroacetophenone with an optically active Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Grignard reaction is favored for its high yield and stereochemical control, while the Friedel-Crafts acylation is preferred for its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Reduction: 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol can undergo reduction reactions to form various alcohol derivatives.
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Alcohol Derivatives: Formed through reduction reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in binding to specific targets. This property is particularly useful in drug design and enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor to 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol, used in similar synthetic applications.
1-Trifluoroacetyl piperidine: Another fluorinated compound with similar reactivity and applications.
Ethanol, 2,2,2-trifluoro-: A simpler fluorinated alcohol with distinct properties and uses.
Uniqueness
This compound is unique due to its multiple fluorine atoms, which impart enhanced chemical stability, reactivity, and binding affinity. These properties make it particularly valuable in advanced scientific research and industrial applications.
Properties
Molecular Formula |
C8H4F6O |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H4F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |
InChI Key |
MOQAGGGDCOSMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)







![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)


